molecular formula C27H55NO13 B3105902 BocNH-PEG11-OH CAS No. 1556847-53-0

BocNH-PEG11-OH

Cat. No.: B3105902
CAS No.: 1556847-53-0
M. Wt: 601.7 g/mol
InChI Key: KGVDKOKPGBIPFJ-UHFFFAOYSA-N
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Description

BocNH-PEG11-OH, also known as tert-butyl (32-hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontyl)carbamate, is a polyethylene glycol (PEG)-based compound. It is a linear heterobifunctional PEG derivative with one hydroxyl group and one tert-butyl carbamate (Boc) protected amine. This compound is commonly used as a PROTAC (PROteolysis TArgeting Chimera) linker in the synthesis of PROTAC molecules, which are designed to degrade target proteins via the ubiquitin-proteasome system .

Mechanism of Action

Target of Action

BocNH-PEG11-OH is a PEG-based PROTAC linker . The primary targets of this compound are proteins that are intended to be degraded by the Proteolysis Targeting Chimera (PROTAC) technology . The specific target protein depends on the ligand that is attached to the this compound linker in the PROTAC molecule .

Mode of Action

The this compound linker is used to connect two different ligands in a PROTAC molecule . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . The PROTAC molecule brings the E3 ligase and the target protein into close proximity, which allows the E3 ligase to ubiquitinate the target protein . The ubiquitinated protein is then recognized and degraded by the proteasome .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination and subsequent degradation of target proteins, this compound can influence various cellular processes that are regulated by these proteins .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by the properties of the PROTAC molecule as a whole . The absorption, distribution, metabolism, and excretion (ADME) of the PROTAC can be influenced by factors such as the size of the molecule, its solubility, and its stability . The PEG linker itself is known for its water solubility and lack of toxicity, which can enhance the bioavailability of the PROTAC .

Result of Action

The primary result of the action of this compound is the degradation of the target protein . This can lead to a decrease in the activity of the target protein, which can have various effects at the molecular and cellular levels depending on the function of the protein .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the linker . Additionally, the presence of other molecules that can interact with the PROTAC or its target can also influence the action of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BocNH-PEG11-OH typically involves the reaction of polyethylene glycol with tert-butyl carbamateThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) or 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The compound is typically stored at low temperatures to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

BocNH-PEG11-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BocNH-PEG11-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Comparison with Similar Compounds

BocNH-PEG11-OH can be compared with other PEG-based PROTAC linkers, such as:

Each of these compounds has unique properties that make them suitable for specific applications, with this compound offering a balance between flexibility and stability due to its intermediate chain length.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H55NO13/c1-27(2,3)41-26(30)28-4-6-31-8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-32-7-5-29/h29H,4-25H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVDKOKPGBIPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H55NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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